molecular formula C10H8N2OS B13212509 4-(6-Aminopyridin-2-YL)thiophene-2-carbaldehyde

4-(6-Aminopyridin-2-YL)thiophene-2-carbaldehyde

Cat. No.: B13212509
M. Wt: 204.25 g/mol
InChI Key: QCSDLYGUBIEJKD-UHFFFAOYSA-N
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Description

4-(6-Aminopyridin-2-YL)thiophene-2-carbaldehyde is a heterocyclic compound that combines a thiophene ring with a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both an aldehyde group and an amino group in its structure allows for diverse chemical reactivity and functionalization.

Chemical Reactions Analysis

Types of Reactions: 4-(6-Aminopyridin-2-YL)thiophene-2-carbaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(6-Aminopyridin-2-YL)thiophene-2-carbaldehyde has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(6-Aminopyridin-2-YL)thiophene-2-carbaldehyde is largely dependent on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The presence of both an amino group and an aldehyde group allows it to form covalent bonds with target molecules, potentially inhibiting their function or altering their activity .

Comparison with Similar Compounds

    Thiophene-2-carboxaldehyde: Lacks the amino group present in 4-(6-Aminopyridin-2-YL)thiophene-2-carbaldehyde.

    6-Aminopyridine: Lacks the thiophene ring and aldehyde group.

    4-(2-Thienyl)pyridine: Similar structure but lacks the aldehyde group.

Uniqueness: Its structure enables it to participate in a wide range of chemical reactions, making it a versatile compound for research and development .

Properties

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

4-(6-aminopyridin-2-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H8N2OS/c11-10-3-1-2-9(12-10)7-4-8(5-13)14-6-7/h1-6H,(H2,11,12)

InChI Key

QCSDLYGUBIEJKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)C2=CSC(=C2)C=O

Origin of Product

United States

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